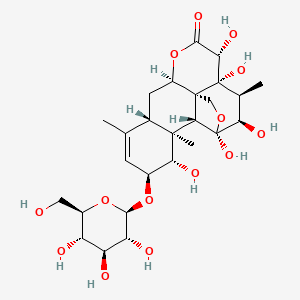
Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)- is a useful research compound. Its molecular formula is C26H38O14 and its molecular weight is 574.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Picras-3-en-16-one, 11,20-epoxy-2-(beta-D-glucopyranosyloxy)-1,11,12,14,15-pentahydroxy-, (1beta,2alpha,11beta,12alpha,15beta)- is a bioactive compound derived from Picrasma quassioides, a member of the Simaroubaceae family. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article delves into its biological activity, supported by research findings and case studies.
Chemical Composition and Structure
The molecular formula of this compound is C26H38O14 with a molecular weight of 574.58 g/mol. Its complex structure includes multiple hydroxyl groups and an epoxy group that contribute to its biological activities.
Table 1: Structural Features of Picras-3-en-16-one
| Feature | Description |
|---|---|
| Molecular Formula | C26H38O14 |
| Molecular Weight | 574.58 g/mol |
| Functional Groups | Hydroxyl groups, epoxy group |
| Source | Derived from Picrasma quassioides |
Pharmacological Effects
Research indicates that compounds derived from Picrasma quassioides exhibit a variety of biological activities:
- Anti-inflammatory : Compounds have shown potential in reducing inflammation through various pathways.
- Antiviral : Some studies suggest efficacy against viral infections.
- Anticancer : There is evidence supporting the role of these compounds in inhibiting cancer cell proliferation.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted on extracts from P. quassioides demonstrated significant anti-inflammatory effects in animal models. The extract reduced levels of pro-inflammatory cytokines and inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation.
Case Study 2: Antiviral Properties
Research published in Phytotherapy Research reported that specific compounds from P. quassioides exhibited antiviral activity against influenza virus strains. The mechanism was attributed to the inhibition of viral replication.
Case Study 3: Anticancer Effects
In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
The biological activities of Picras-3-en-16-one are attributed to its interaction with cellular pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory cytokines.
- Modulation of Apoptosis : The compound influences apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
| Mechanism | Description |
|---|---|
| NF-kB Inhibition | Reduces inflammatory cytokine expression |
| Apoptosis Modulation | Induces apoptosis in cancer cells |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |
Properties
Molecular Formula |
C26H38O14 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(1R,4R,5R,6S,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C26H38O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,9-19,21-22,27-33,35-36H,5-7H2,1-3H3/t9-,10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1 |
InChI Key |
FXBQHLKUFHKBNN-CERUHMAPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=C[C@@H]([C@H]4O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O |
Canonical SMILES |
CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(C4O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















